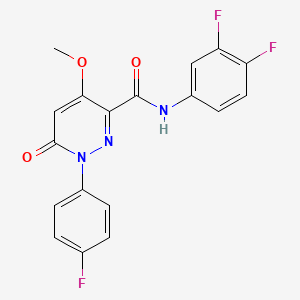

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O3/c1-27-15-9-16(25)24(12-5-2-10(19)3-6-12)23-17(15)18(26)22-11-4-7-13(20)14(21)8-11/h2-9H,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQQVUGCXJOKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including cytotoxic effects, mechanism of action, and structure-activity relationships.

The molecular structure of the compound is characterized by a dihydropyridazine core with fluorinated phenyl groups and a methoxy substituent. Its molecular formula is and it has a molecular weight of approximately 347.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅F₂N₃O₂ |

| Molecular Weight | 347.29 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties . For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Cytotoxicity Studies : In vitro assays have demonstrated that the compound inhibits cell proliferation in cancer cell lines with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis. Specifically, it has been suggested that it interacts with proteins associated with the NF-kB pathway, which is crucial for cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the phenyl rings is believed to enhance the lipophilicity and overall biological activity of the compound. Studies have indicated that modifications to the pyridazine core can significantly alter its potency and selectivity against cancer cells .

Study 1: Cytotoxicity Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptotic markers.

Study 2: Mechanistic Insights

Further research explored the compound's interaction with specific cellular pathways. It was found to inhibit the IKKβ kinase activity, leading to reduced NF-kB activation. This inhibition correlates with decreased expression of anti-apoptotic proteins such as Bcl-2 .

Scientific Research Applications

Key Synthetic Route

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Difluorination | Selectfluor | Mild oxidizing conditions |

| 2 | Amide Formation | Various amines | Controlled temperature |

| 3 | Purification | Solvent extraction | Column chromatography |

Antimicrobial Properties

Research indicates that compounds similar to N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have demonstrated efficacy against Helicobacter pylori, a common pathogen associated with gastrointestinal diseases. The compound's ability to inhibit bacterial growth suggests potential for developing new antibiotics or treatments for gastric ulcers .

Anti-HIV Activity

Another area of investigation is the compound's anti-HIV activity. Analogous compounds have been evaluated for their inhibitory effects against HIV-1. Modifications in the molecular structure have been shown to enhance potency, indicating that the presence of specific substituents like fluorophenyl groups can significantly influence antiviral activity .

Hypoglycemic Effects

Additionally, there is emerging evidence suggesting that similar structures may exhibit hypoglycemic effects. The incorporation of difluorinated groups has been linked to increased biological activity in glucose metabolism regulation, making these compounds potential candidates for diabetes treatment .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research examined the antimicrobial efficacy of various pyridazine derivatives against Helicobacter pylori. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing treatments, highlighting its potential as a therapeutic agent in gastroenterology .

Case Study 2: Anti-HIV Activity Assessment

In a comprehensive evaluation published in Molecular Pharmacology, researchers synthesized a series of compounds related to this compound. The study focused on their anti-HIV activity using cell-based assays. The findings revealed that certain derivatives exhibited potent inhibition of viral replication at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR spectroscopy to verify substituent positions and aromatic fluorine integration. For example, highlights the use of NMR for fluorophenyl derivatives .

- Purity Assessment : Employ HPLC with UV detection (≥98% purity threshold) as described in for related pyridazinecarboxamides. Ensure mobile phases are optimized to resolve fluorinated analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical to confirm molecular weight, especially given the compound’s multiple fluorine atoms, which complicate isotopic patterns .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reagent Selection : Use fluorinated aryl boronic acids in Suzuki-Miyaura coupling reactions, as demonstrated in for similar pyridazine derivatives. Ensure anhydrous conditions to prevent hydrolysis of the methoxy group .

- Stepwise Purification : Intermediate purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the carboxamide moiety before final cyclization .

- Catalytic Efficiency : Screen palladium catalysts (e.g., Pd(PPh)) to improve cross-coupling efficiency, noting that fluorine substituents may reduce reactivity .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across in vitro and in vivo assays for this compound?

- Methodological Answer :

- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid metabolism of the dihydropyridazine core, which may explain reduced in vivo efficacy .

- Solubility Optimization : Use co-solvents like DMSO or cyclodextrin-based formulations to improve bioavailability, as fluorinated carboxamides often exhibit poor aqueous solubility .

- Target Engagement Studies : Employ thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions, addressing discrepancies between biochemical and cellular assays .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for kinase targets?

- Methodological Answer :

- Fragment Replacement : Systematically modify the 3,4-difluorophenyl and 4-fluorophenyl groups using halogen scanning (e.g., Cl, Br) to evaluate steric and electronic effects on kinase binding pockets .

- Crystallographic Analysis : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR mutants) to identify key hydrogen bonds with the carboxamide group and methoxy moiety, as seen in for fluorinated pyrimidine analogs .

- Selectivity Profiling : Screen against kinase panels (≥50 kinases) to identify off-target interactions. Use ATP-competitive assays to differentiate between Type I/II inhibition modes .

Q. What experimental approaches validate the compound’s mechanism of action in disease models with conflicting pathway data?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA sequencing on treated vs. untreated cells to map pathway activation (e.g., apoptosis, inflammation). Compare results with phosphoproteomics to reconcile signaling discrepancies .

- Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., kinases or phosphatases) and assess rescue effects, confirming direct vs. indirect mechanisms .

- In Vivo Pharmacodynamics : Monitor biomarkers (e.g., phosphorylated ERK or STAT3) in tumor xenografts to correlate target modulation with efficacy, addressing translational gaps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data between 2D cell cultures and 3D organoid models?

- Methodological Answer :

- Microenvironment Mimicry : Supplement 3D cultures with extracellular matrix (ECM) proteins to replicate tissue stiffness, which may alter drug penetration and metabolism .

- Hypoxia Gradients : Measure oxygen levels in 3D models using fluorescent probes; hypoxia-resistant fluorinated compounds may show reduced efficacy in normoxic 2D cultures .

- Dose-Response Calibration : Normalize drug concentrations to spheroid volume/surface area ratios, as traditional IC metrics may underestimate 3D efficacy .

Synthesis and Characterization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.